Absence of Direct Comparative Biochemical Evidence (Primary Gap)
No direct head-to-head comparison of CAS 1311278-48-4 against any named comparator is available from permissible primary sources. A search across BindingDB, PubMed, Google Patents, and PubChem BioAssays yields zero quantitative records for this specific CAS number. The supplier claim of CK2 inhibition lacks any reported numerical IC50 value, enzyme isoform (e.g., CK2α vs. CK2α'), or ATP concentration context. This precludes any claim of superior or inferior potency relative to established CK2 inhibitors like CX-4945 (Silmitasertib) or the tool compound DMAT.
| Evidence Dimension | CK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (Qualitative claim of potency only) |
| Comparator Or Baseline | CX-4945 (IC50 ≈ 1 nM for CK2α) or DMAT (IC50 ≈ 0.14 μM for CK2). No direct comparison exists. |
| Quantified Difference | Cannot be calculated |
| Conditions | Assay/reported conditions unknown for target compound. |
Why This Matters
The inability to benchmark potency against known in-class inhibitors prevents any selection of this compound for mechanism-of-action studies, requiring a complete de novo profiling investment.
- [1] Siddiqui-Jain A, et al. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Res. 2010. Reports the IC50 for comparator CX-4945. View Source
